3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound with the molecular formula C10H14BrNO2S2 This compound features a brominated thiophene ring, a methylated amine group, and a tetrahydrothiophene dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to form (5-bromothiophen-2-yl)methyl(methyl)amine. The final step involves the cyclization of this intermediate with tetrahydrothiophene dioxide under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methyl(methyl)amine: A precursor in the synthesis of the target compound.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a brominated thiophene ring and a tetrahydrothiophene dioxide moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following formula:
- Molecular Formula : C9H12BrNO2S2
- Molecular Weight : 303.24 g/mol
This compound features a bromothiophene moiety, which is known for its biological activity, particularly in medicinal chemistry.
Biological Activity Overview
Research on this compound indicates various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The presence of sulfur in the structure may contribute to its antioxidant capabilities.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer therapy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in bacterial metabolism.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties suggest it could neutralize ROS, thereby protecting cells from oxidative stress.
- Interference with Cell Signaling Pathways : There is potential for modulation of signaling pathways relevant to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibitory effects on bacteria | |
Antioxidant | Scavenging of free radicals | |
Cytotoxicity | Induces apoptosis in cancer cells |
Table 2: Comparative Analysis with Related Compounds
Compound Name | Molecular Weight | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
This compound | 303.24 g/mol | Moderate | High |
Thiophene Derivative A | 290.30 g/mol | Low | Moderate |
Thiophene Derivative B | 295.50 g/mol | High | Low |
Case Studies
Several studies have highlighted the biological significance of compounds similar to this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of thiophene exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting that structural modifications can enhance efficacy (Reference ).
- Cytotoxicity in Cancer Cell Lines : Research indicated that compounds with similar structures showed promising results in inducing apoptosis in various cancer cell lines, proposing a potential therapeutic application (Reference ).
Properties
Molecular Formula |
C10H14BrNO2S2 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H14BrNO2S2/c1-12(6-9-2-3-10(11)15-9)8-4-5-16(13,14)7-8/h2-3,8H,4-7H2,1H3 |
InChI Key |
CDWNPWOAHYKZRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(S1)Br)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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